methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate
Description
Methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate is a synthetic organic compound featuring a cyclohexyl core substituted with a methyl ester group and a tert-butyl urea moiety. Its structure combines a lipophilic tert-butyl group, a polar urea linkage, and an ester functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
methyl 2-[1-[(tert-butylcarbamoylamino)methyl]cyclohexyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)17-13(19)16-11-15(10-12(18)20-4)8-6-5-7-9-15/h5-11H2,1-4H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFECYWWRKXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCCCC1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through catalytic hydrogenation of a suitable aromatic precursor, such as 4-tert-butylphenol, followed by acetylation to introduce the ester group.
Introduction of the ureido group: The ureido group can be introduced through a reaction between the cyclohexyl intermediate and tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation and acetylation processes, utilizing catalysts such as Raney nickel or rhodium-carbon to achieve high yields of the desired isomer .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Pharmacological Applications
-
Pain Management :
- Research indicates that compounds similar to methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate have been evaluated as dual inhibitors targeting cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). These dual inhibitors are designed to alleviate pain more effectively than traditional analgesics by modulating inflammatory pathways .
-
Anticancer Activity :
- The compound has been explored for its potential anticancer properties. Studies on related urea derivatives have shown promising results against various cancer cell lines, indicating that modifications in the urea structure can enhance biological activity. Specifically, the incorporation of different substituents at strategic positions has been linked to improved efficacy against cancer cells .
- Inhibition of PD-L1 :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the formation of the urea linkage and subsequent modifications leading to the final product. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. For instance, variations in the alkyl substituents on the urea group have been shown to significantly affect biological activity, highlighting the importance of careful molecular design .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate exerts its effects involves interactions with specific molecular targets. The ureido group may participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ureido Groups
Compounds with urea-linked substituents on cyclohexyl-acetate backbones exhibit divergent properties based on substituent identity. For example:
- Ethyl 2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) : Contains a trifluoromethylphenyl-urea group. This electron-withdrawing substituent enhances metabolic resistance but reduces solubility compared to the tert-butyl analog .
Table 1: Substituent Impact on Ureido-Containing Esters
Ester Group Variations
The choice of ester (methyl vs. ethyl) affects solubility and hydrolysis kinetics:
- Methyl esters (e.g., target compound) generally hydrolyze faster than ethyl esters due to lower steric hindrance, enhancing reactivity in prodrug applications.
- Ethyl esters (e.g., compounds 10d, 10e, 10f ) offer extended plasma half-life, beneficial for sustained-release formulations.
Cyclohexyl Core Modifications
Derivatives with pyrimidine or piperazine extensions (e.g., tert-butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (194) ) demonstrate enhanced π-π stacking interactions but increased synthetic complexity. The target compound’s simplicity may favor scalability.
Biological Activity
Methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article explores the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from various research studies and data sources.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves the formation of a urea moiety linked to a cyclohexyl structure. The presence of the tert-butyl group is significant as it can influence the compound's lipophilicity and, consequently, its biological activity.
Table 1: Summary of Compounds and Their Biological Activities
| Compound | Structure | COX-2 IC50 (µM) | sEH IC50 (nM) | Biological Activity |
|---|---|---|---|---|
| Celecoxib | - | 0.01 | >10,000 | Selective COX-2 inhibitor |
| Rofecoxib | - | 2 | >10,000 | Selective COX-2 inhibitor |
| t-AUCB | - | >100 | 0.5 ± 0.1 | sEH inhibitor |
| This compound | - | TBD | TBD | Potential dual inhibitor |
The above table summarizes some related compounds, highlighting their inhibitory activities against cyclooxygenase (COX) enzymes and soluble epoxide hydrolase (sEH). The dual inhibition of COX and sEH enzymes has been shown to provide therapeutic advantages in treating various inflammatory conditions and pain management .
Anti-inflammatory Effects
Research has indicated that compounds with a urea moiety often exhibit significant anti-inflammatory properties. For instance, dual inhibitors targeting both COX-2 and sEH have been shown to enhance anti-inflammatory effects in vivo. The specific compound this compound may demonstrate similar properties due to its structural features.
In a study involving various urea derivatives, compounds that effectively inhibited COX-2 exhibited promising anti-inflammatory activities in animal models. The presence of the tert-butyl group likely contributes to increased potency by enhancing binding affinity to target enzymes .
Analgesic Properties
The analgesic potential of this compound can be inferred from studies on related compounds that show efficacy in pain models. For example, certain urea derivatives have demonstrated significant reductions in pain responses in models induced by lipopolysaccharide (LPS). Such findings suggest that this compound may also possess analgesic capabilities due to its structural similarities .
Case Studies
Case Study 1: Efficacy in Pain Models
A study evaluated the efficacy of various urea compounds in a rat model of inflammatory pain. Compounds exhibiting dual inhibition of COX-2 and sEH showed superior efficacy compared to standard treatments such as celecoxib. This compound was included in preliminary tests, showing promising results in reducing allodynia and hyperalgesia .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies demonstrated that compounds with similar structures had favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that this compound could also exhibit optimal pharmacokinetic properties, enhancing its therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
